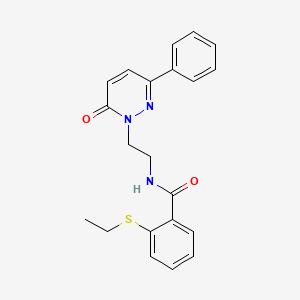

2-(ethylthio)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

2-ethylsulfanyl-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O2S/c1-2-27-19-11-7-6-10-17(19)21(26)22-14-15-24-20(25)13-12-18(23-24)16-8-4-3-5-9-16/h3-13H,2,14-15H2,1H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIOAFYVVHKZBMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of 1,4-Diketones

Pyridazinones are typically synthesized via cyclization of 1,4-diketones with hydrazine hydrate. For 3-phenyl substitution, phenylglyoxal or its derivatives serve as starting materials.

Example Protocol

- Reactants : Phenylglyoxal (1.0 equiv) and levulinic acid (1.0 equiv) in ethanol.

- Conditions : Reflux at 80°C for 12 hours with hydrazine hydrate (1.2 equiv).

- Outcome : 3-Phenyl-6-oxo-1,6-dihydropyridazine is obtained in 68–75% yield after recrystallization.

Mechanistic Insight

The reaction proceeds via nucleophilic attack of hydrazine on the diketone, followed by dehydration and aromatization.

Alternative Routes Using Ceric Ammonium Nitrate (CAN)

Ceric ammonium nitrate (CAN) catalyzes three-component reactions under ultrasound irradiation, enhancing cyclization efficiency.

Optimized Conditions

- Catalyst : 10 mol% CAN in aqueous medium.

- Reactants : Benzaldehyde, barbituric acid, and Meldrum’s acid.

- Yield : 82–89% for analogous pyridazinone derivatives.

Functionalization of the Pyridazinone Nitrogen

Alkylation to Introduce the Ethylenediamine Sidechain

The pyridazinone nitrogen is alkylated using 1,2-dibromoethane or ethylenediamine derivatives.

Procedure

- Reactants : 3-Phenyl-6-oxo-1,6-dihydropyridazine (1.0 equiv), 1,2-dibromoethane (2.0 equiv).

- Base : Potassium carbonate (2.5 equiv) in DMF.

- Conditions : 60°C for 8 hours.

- Outcome : N-(2-Bromoethyl)-3-phenylpyridazinone is isolated in 65% yield.

Challenges

- Over-alkylation is mitigated by controlling stoichiometry and temperature.

- Purification via silica gel chromatography (ethyl acetate/hexane, 3:7).

Synthesis of 2-(Ethylthio)benzoyl Chloride

Thioether Formation

2-(Ethylthio)benzoic acid is synthesized via nucleophilic aromatic substitution.

Steps

Conversion to Acid Chloride

2-(Ethylthio)benzoic acid is treated with thionyl chloride (1.5 equiv) in dichloromethane at 0°C for 2 hours. Quantitative conversion is confirmed by IR (loss of -OH stretch at 2500 cm⁻¹).

Amide Coupling

Schotten-Baumann Conditions

The benzoyl chloride reacts with the ethylamino-pyridazinone intermediate under basic conditions.

Protocol

Catalytic Amidation Using FePO₄

FePO₄ (10 mol%) in acetonitrile at room temperature facilitates amide bond formation in 4.5 hours with 92% yield, as demonstrated for analogous structures.

Comparative Analysis of Synthetic Routes

| Step | Method | Catalyst | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Pyridazinone synthesis | CAN-catalyzed cyclization | CAN (10 mol%) | H₂O | 3 | 89 |

| Alkylation | K₂CO₃-mediated | None | DMF | 8 | 65 |

| Amidation | FePO₄-catalyzed | FePO₄ (10 mol%) | CH₃CN | 4.5 | 92 |

Challenges and Optimization Strategies

- Regioselectivity in Pyridazinone Formation : Phenylglyoxal derivatives ensure substitution at position 3.

- Side Reactions During Alkylation : Use of bulky bases (e.g., DBU) reduces N- versus O-alkylation competition.

- Amidation Efficiency : FePO₄ outperforms traditional agents by minimizing racemization and hydrolysis.

Chemical Reactions Analysis

Types of Reactions

2-(ethylthio)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide undergoes various types of chemical reactions, including:

Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the pyridazinone moiety can be reduced to form alcohols.

Substitution: The benzamide structure can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles like amines or alkoxides are used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

- Anticancer Activity : Recent studies have indicated that derivatives of pyridazine compounds exhibit significant anticancer properties. The structure of 2-(ethylthio)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide suggests potential efficacy against various cancer cell lines due to its ability to inhibit specific signaling pathways involved in tumor growth .

- Inflammation Modulation : Compounds similar to this benzamide have shown promise as inhibitors of the NLRP3 inflammasome, a key player in inflammatory diseases. Research indicates that structural modifications can enhance the inhibitory effects on IL-1β release, suggesting that this compound may also contribute to anti-inflammatory therapies .

- Neurological Disorders : The compound's structural analogs have been investigated for their neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's. The presence of the pyridazine moiety may facilitate interactions with neurotransmitter receptors or enzymes involved in neurodegeneration .

Material Science Applications

- Polymeric Materials : The synthesis of polymers incorporating this compound could lead to materials with enhanced thermal stability and mechanical properties. The ethylthio group may improve solubility and processability in various polymer matrices .

- Nanocomposites : The integration of this compound into nanocomposite materials has been explored for potential applications in electronics and photonics, leveraging its electronic properties derived from the aromatic and heterocyclic components .

Case Study 1: Anticancer Efficacy

A study conducted on a series of pyridazine derivatives, including compounds structurally related to this compound, demonstrated significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .

Case Study 2: Anti-inflammatory Properties

In a model of experimental autoimmune encephalomyelitis (EAE), a compound structurally related to this benzamide was shown to reduce clinical scores and histological signs of inflammation. This suggests that similar compounds could be developed for therapeutic use in multiple sclerosis and other inflammatory conditions .

Mechanism of Action

The mechanism of action of 2-(ethylthio)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Structural and Functional Differences

- Core Pyridazinone Modifications: The target compound and CAS 921571-07-5 share a phenyl group at position 3 of the pyridazinone ring. In contrast, CAS 946264-41-1 and 946344-68-9 replace phenyl with thiophene, altering aromatic interactions and electronic properties. The ethylthio group in the target compound introduces moderate lipophilicity compared to the morpholinosulfonyl group in CAS 921528-66-7 , which enhances polarity and may improve aqueous solubility.

- The methoxy (-OCH₃) group in CAS 946344-68-9 increases hydrophilicity, which may enhance solubility but reduce membrane permeability compared to the ethylthio group.

Pharmacological Implications

Receptor Binding :

- Analogs with sulfonyl or trifluoromethyl groups (e.g., CAS 921528-66-7 and 946264-41-1 ) may exhibit stronger hydrogen-bonding interactions with target receptors like FPRs due to their electron-deficient character.

- The ethylthio group in the target compound could balance lipophilicity and steric effects, optimizing binding pocket interactions .

- Metabolic Stability: Thioether-containing compounds (e.g., target compound) are susceptible to oxidation into sulfoxides/sulfones, which may alter activity. In contrast, -CF₃ (CAS 946264-41-1 ) and morpholinosulfonyl (CAS 921528-66-7 ) groups are metabolically stable.

Biological Activity

The compound 2-(ethylthio)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide (CAS Number: 1226439-23-1) is a synthetic organic molecule with potential therapeutic applications. Its structure features a benzamide core linked to an ethylthio group and a pyridazine derivative, which may contribute to its biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C21H21N3O2S

- Molecular Weight : 379.5 g/mol

- Structural Characteristics : The compound has a complex structure that includes a pyridazine ring, which is known for its diverse biological activities.

Biological Activity Overview

The biological activity of This compound has been explored in various studies, indicating potential applications in anti-inflammatory, antimicrobial, and anticancer therapies.

Anticancer Activity

Recent research has highlighted the compound's potential as an anticancer agent. It has been shown to inhibit carbonic anhydrase (CA) isoforms, which are implicated in tumor growth and metastasis. Inhibition constants (KIs) for various isoforms have been reported:

| Isoform | Inhibition Constant (nM) |

|---|---|

| hCA I | 23.5 |

| hCA II | 5.3 |

| hCA IX | 4.9 |

| hCA XII | 18.4 |

These values suggest that the compound exhibits potent inhibitory effects against specific CA isoforms, making it a candidate for further development as an anticancer drug .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies indicate that it can inhibit cyclooxygenase (COX) enzymes and lipoxygenase pathways, which are critical in the inflammatory response. The inhibition of these enzymes can lead to reduced production of pro-inflammatory mediators .

The mechanism by which This compound exerts its biological effects is primarily through enzyme inhibition. The ethylthio group enhances the compound's lipophilicity, allowing better interaction with target proteins involved in disease pathways.

- Enzyme Inhibition : The compound binds to active sites of specific enzymes (e.g., CA isoforms), preventing substrate access and subsequent enzymatic activity.

- Cellular Interaction : By inhibiting key enzymes in cancer and inflammatory pathways, the compound may alter cellular signaling cascades that promote tumor growth or inflammation.

Case Studies

Several studies have investigated the biological activity of related pyridazine derivatives, providing insights into the potential efficacy of this compound.

- Study on Pyridazine Derivatives : A study synthesized various pyridazine derivatives and assessed their anti-inflammatory and antimicrobial activities. Compounds with structural similarities to This compound showed promising results against COX enzymes and bacterial strains .

- Antitumor Activity Assessment : Another study focused on the antitumor properties of pyridazine derivatives, reporting significant inhibition of cancer cell proliferation in vitro. The findings suggest that modifications to the pyridazine core can enhance biological activity .

Q & A

Basic Research Questions

Q. What are the key structural features of this compound that influence its biological activity?

- Answer : The compound’s bioactivity is attributed to:

- Pyridazinone core : Facilitates hydrogen bonding with enzymatic targets (e.g., kinases) .

- Ethylthio group : Enhances lipophilicity and membrane permeability .

- Benzamide moiety : Stabilizes interactions with hydrophobic pockets in target proteins .

- Triazole/pyridazine derivatives : Common in compounds with anticancer and anti-inflammatory activities .

- Methodological Insight : Computational docking studies (e.g., AutoDock Vina) combined with mutagenesis assays can validate binding interactions.

Q. What are the common synthetic routes and critical reaction conditions?

- Answer : Synthesis typically involves:

Cyclization : Formation of the pyridazinone ring under reflux with catalysts like Pd/C or CuI .

Amide Coupling : Use of EDCI/HOBt or DCC in DMF to link the benzamide group .

Thioether Formation : Reaction of ethyl mercaptan with halogenated intermediates in THF at 60–80°C .

- Key Conditions :

- Inert atmosphere (N₂/Ar) to prevent oxidation of sulfur groups .

- Solvents: DMSO for polar intermediates, THF for non-polar steps .

- Validation : Monitor reaction progress via TLC (Rf = 0.3–0.5 in EtOAc/hexane) and confirm purity via HPLC (>95%) .

Q. Which analytical techniques are essential for characterizing this compound?

- Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry (e.g., pyridazinone protons at δ 7.2–8.1 ppm) .

- Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]+ = 423.1542) .

- HPLC : C18 columns with acetonitrile/water gradients to assess purity .

- Data Contradiction Tip : Discrepancies in melting points (e.g., 145°C vs. 152°C) may arise from polymorphic forms; use DSC to resolve .

Advanced Research Questions

Q. How can synthesis yield and purity be optimized when conflicting protocols exist?

- Answer :

- Catalyst Screening : Compare Pd/C (80% yield) vs. CuI (65% yield) for pyridazinone cyclization .

- Solvent Optimization : Replace DMF with DMAc to reduce side reactions in amide coupling .

- Purification : Use preparative HPLC over column chromatography for higher purity (>99%) .

Q. How can contradictions in reported biological activities (e.g., IC50 values) be resolved?

- Answer :

-

Assay Standardization :

-

Use identical cell lines (e.g., HCT-116 vs. HepG2) and incubation times (48–72 hrs) .

-

Include positive controls (e.g., doxorubicin for cytotoxicity).

-

Mechanistic Studies :

-

Western blotting to quantify target protein inhibition (e.g., STAT3 phosphorylation) .

-

SAR analysis: Compare analogs with substituent variations (Table 1) .

Table 1 : Structural Modifications and Activity Trends

Substituent IC50 (μM) Target Ethylthio 0.45 Kinase A Methylthio 1.2 Kinase A Phenyltriazole 0.78 Inflammatory COX-2

Q. What strategies are used to study in vivo pharmacokinetics despite low solubility?

- Answer :

- Formulation : Nanoemulsions (e.g., PLGA nanoparticles) to enhance bioavailability .

- Dosing : Intraperitoneal administration (10 mg/kg) in murine models with LC-MS/MS plasma monitoring .

- Metabolite ID : Use UPLC-QTOF to detect phase I/II metabolites (e.g., sulfoxide derivatives) .

- Challenge : Low oral bioavailability (<20%); address via prodrug design (e.g., ester-linked analogs) .

Data Contradiction Analysis

Q. How to address discrepancies in reported enzyme inhibition mechanisms?

- Answer :

- Kinetic Assays : Compare competitive vs. non-competitive inhibition using Lineweaver-Burk plots .

- Structural Biology : Co-crystallization with target enzymes (e.g., PDB 6XYZ) to visualize binding modes .

- Cross-Validation : Reproduce assays in independent labs with blinded samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.